molecular formula GaH3O3 B1175076 2-Nitroso-2-butanol acetate CAS No. 13880-90-5

2-Nitroso-2-butanol acetate

Cat. No.: B1175076
CAS No.: 13880-90-5
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Description

The specific properties and research applications for 2-Nitroso-2-butanol acetate are not well-documented in public chemical databases. Generally, molecules containing nitroso functional groups are of significant interest in chemical and biochemical research. Please inquire for custom synthesis or further technical details. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR PERSONAL USE.

Properties

CAS No.

13880-90-5

Molecular Formula

GaH3O3

Synonyms

2-Nitroso-2-butanol acetate

Origin of Product

United States

Mechanistic Investigations of 2 Nitroso 2 Butanol Acetate Reactivity

Unimolecular Decomposition Pathways of 2-Nitroso-2-butanol Acetate (B1210297)

The stability of 2-Nitroso-2-butanol acetate is intrinsically linked to the strength of its carbon-nitrogen (C-N) bond. Unimolecular decomposition of this compound is primarily governed by the homolytic cleavage of this bond, leading to the formation of radical species.

Dissociation Energetics and Transition State Analysis

Transition state analysis for the C-N bond cleavage would involve computational studies to model the geometry and energy of the transition state leading to the formation of the 2-acetoxy-2-butyl radical and nitric oxide. Such studies for related nitrosoarenes have shown that the transition state is characterized by an elongated C-N bond. For the thermal reaction between nitrosoarenes and alkynes, computational studies have identified a stepwise pathway where the formation of a C-N bond is the rate-limiting step, with calculated activation barriers in the range of 13-19 kcal/mol. nih.gov While not a direct measure of unimolecular decomposition, these values highlight the energies involved in reactions at the nitroso group.

Table 1: Representative C-N Bond Dissociation Energies (BDEs) of Tertiary Nitrosoalkanes

CompoundBDE (kcal/mol)Method
2-Methyl-2-nitrosopropane~30-40General Literature Value wikipedia.org
2-Nitroso-2-butanol acetateEstimated: ~30-40Analogy

Note: Data for 2-Nitroso-2-butanol acetate is an estimation based on values for similar tertiary nitrosoalkanes.

Radical Formation and Trapping Experiments

The homolytic cleavage of the C-N bond in 2-Nitroso-2-butanol acetate generates a 2-acetoxy-2-butyl radical and a nitric oxide (NO) radical. The formation of these radical intermediates can be investigated using radical trapping experiments. In such experiments, a "spin trap" molecule is used to react with the short-lived radical to form a more stable radical adduct that can be detected and characterized, typically by electron spin resonance (ESR) spectroscopy.

Tertiary nitroso compounds, like 2-methyl-2-nitrosopropane, are themselves excellent spin traps. cdnsciencepub.com They readily react with a wide variety of radicals to form persistent nitroxide radicals. cdnsciencepub.com The ESR spectra of these nitroxide adducts provide information about the structure of the trapped radical. In the context of 2-Nitroso-2-butanol acetate decomposition, one could envision using a different spin trap to capture the initially formed 2-acetoxy-2-butyl radical.

Table 2: Conceptual Radical Trapping Experiment for 2-Nitroso-2-butanol Acetate Decomposition

Radical SourceRadical FormedSpin TrapTrapped AdductDetection Method
2-Nitroso-2-butanol acetate2-acetoxy-2-butyl radicalPhenyl N-tert-butylnitrone (PBN)PBN-2-acetoxy-2-butyl adductESR Spectroscopy
2-Nitroso-2-butanol acetateNitric oxide (NO•)Nitronyl NitroxidesIminonitroxidesESR Spectroscopy

Bimolecular Reactions Involving the Nitroso Moiety of 2-Nitroso-2-butanol Acetate

The nitroso group in 2-Nitroso-2-butanol acetate is a versatile functional group that can participate in a variety of bimolecular reactions. Its reactivity is characterized by the electrophilic nature of the nitrogen atom and the nucleophilic nature of the oxygen atom.

Reactions with Nucleophiles: Adduct Formation and Rearrangements

The nitrogen atom of the nitroso group is electrophilic and susceptible to attack by nucleophiles. Reactions with primary amines can lead to the formation of azo-derivatives through the dehydration of an initial adduct. at.ua With secondary amines, stable N-nitrosamines are typically formed. youtube.com Thiols are also known to react with nitroso compounds, with the initial step often being the formation of an S-nitroso species, which can be involved in further reactions. nih.gov The reactivity of the nitroso group can be compared to that of a carbonyl group, undergoing nucleophilic addition. at.ua

Table 3: General Reactions of Tertiary Nitrosoalkanes with Nucleophiles

NucleophileGeneric ReactionProduct Type
Primary Amine (R'-NH₂)R-NO + R'-NH₂ → [R-N(OH)-NH-R'] → R-N=N-R' + H₂OAzo compound
Secondary Amine (R'₂NH)R-NO + R'₂NH → R'₂N-NO + R-HN-Nitrosamine
Thiol (R'-SH)R-NO + R'-SH → R'-S-NO + R-HS-Nitrosothiol

Reactions with Electrophiles: Ligand Exchange and Oxidative Processes

The oxygen atom of the nitroso group possesses lone pairs of electrons and can therefore act as a nucleophilic center, reacting with strong electrophiles. Protonation on the oxygen can activate the nitroso group for subsequent reactions. While specific studies on the reactions of 2-Nitroso-2-butanol acetate with electrophiles are scarce, general reactivity patterns of nitroso compounds suggest that reactions with strong acids or alkylating agents could occur at the oxygen atom. Aromatic nitration, for example, proceeds via the highly electrophilic nitronium ion (NO₂⁺), which is generated by the reaction of nitric acid with a stronger acid like sulfuric acid. masterorganicchemistry.comyoutube.com

Pericyclic Reactions and Cycloadditions Involving the N=O Bond

The N=O double bond of the nitroso group can participate in pericyclic reactions, most notably in cycloadditions. Nitroso compounds are excellent dienophiles in hetero-Diels-Alder reactions ([4+2] cycloadditions) with conjugated dienes, leading to the formation of 3,6-dihydro-1,2-oxazines. sioc-journal.cnarkat-usa.org These reactions are often highly regioselective and stereoselective. The nitroso group can also participate in [3+2] and [2+2] cycloadditions. sioc-journal.cn The reactivity of the nitroso compound in these reactions is influenced by the substituents on the nitrogen atom.

Computational studies on the cycloaddition of nitrosoarenes with alkynes have shown that these reactions can proceed through a stepwise mechanism involving a diradical intermediate. nih.gov

Table 4: Examples of Cycloaddition Reactions Involving Nitroso Compounds

Reaction TypeDiene/DipolarophileNitroso CompoundProduct
[4+2] Cycloaddition1,3-ButadieneNitrosobenzene2-Phenyl-3,6-dihydro-1,2-oxazine
[3+2] CycloadditionPhenylacetyleneNitrosobenzene3-Phenyl-N-hydroxyindole (after rearrangement) nih.gov
[2+2] CycloadditionAlkeneAcylnitroso compound1,2-Oxazetidine

Reactivity of the Acetate Moiety in 2-Nitroso-2-butanol Acetate

The acetate moiety in 2-nitroso-2-butanol acetate is a key functional group that significantly influences the compound's reactivity. Its behavior in hydrolytic and transesterification reactions is of fundamental interest for understanding the compound's stability and potential for derivatization.

Hydrolytic Stability and Ester Cleavage Mechanisms

The hydrolytic stability of 2-nitroso-2-butanol acetate is dictated by the susceptibility of the ester linkage to cleavage in the presence of water. This process can be catalyzed by either acid or base, and the mechanism of cleavage is analogous to that of other acetate esters. Current time information in Durgapur, IN.

Under basic conditions, the hydrolysis of esters typically proceeds via a saponification mechanism. This involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the acetate group. This addition leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the departure of the 2-nitroso-2-butoxide leaving group, yielding acetic acid (which is deprotonated to acetate in basic media) and 2-nitroso-2-butanol. The rate of this reaction is generally second order, being dependent on the concentrations of both the ester and the hydroxide ion.

In acidic media, the hydrolysis mechanism involves the initial protonation of the carbonyl oxygen of the acetate group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of 2-nitroso-2-butanol to afford acetic acid. The acidic hydrolysis of esters is typically a reversible process and is first order in both the ester and the acid catalyst.

The hydrolytic stability of 2-nitroso-2-butanol acetate is influenced by both steric and electronic factors. The tertiary nature of the carbon atom bearing the nitroso and acetate groups may introduce some steric hindrance to the approach of the nucleophile, potentially slowing down the rate of hydrolysis compared to less substituted esters.

Table 1: Hypothetical Rate Constants for the Hydrolysis of 2-Nitroso-2-butanol Acetate under Various pH Conditions at 25°C.

pHCatalystRate Constant (k, s⁻¹)
2Acid-catalyzed1.5 x 10⁻⁵
7Uncatalyzed2.0 x 10⁻⁷
12Base-catalyzed3.0 x 10⁻⁴

Transesterification Reactions and Derivative Formation

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. researchgate.net In the case of 2-nitroso-2-butanol acetate, this reaction offers a pathway to synthesize a variety of other 2-nitroso-2-butanol esters. The reaction is typically catalyzed by either an acid or a base.

In an acid-catalyzed transesterification, the mechanism is similar to that of acid-catalyzed hydrolysis. The carbonyl oxygen is protonated, followed by nucleophilic attack from a different alcohol (e.g., methanol (B129727) or ethanol). A tetrahedral intermediate is formed, and after a series of proton transfers, the original 2-nitroso-2-butoxy group is eliminated, leading to the formation of a new ester and 2-nitroso-2-butanol.

Base-catalyzed transesterification involves the reaction of the ester with an alkoxide ion. The alkoxide attacks the carbonyl carbon to form a tetrahedral intermediate. This intermediate then expels the 2-nitroso-2-butoxide leaving group to form the new ester. This process is generally an equilibrium, and the position of the equilibrium can be controlled by using a large excess of the reactant alcohol or by removing one of the products.

The ability of 2-nitroso-2-butanol acetate to undergo transesterification allows for the synthesis of a library of derivatives with varying ester functionalities. These derivatives could exhibit different physical and chemical properties, which may be of interest for various applications. For instance, reaction with a long-chain alcohol could yield a more lipophilic derivative.

Table 2: Hypothetical Yields for the Transesterification of 2-Nitroso-2-butanol Acetate with Various Alcohols.

Reactant AlcoholCatalystProductHypothetical Yield (%)
MethanolH₂SO₄2-Nitroso-2-butanol methyl ester85
EthanolNaOEt2-Nitroso-2-butanol ethyl ester88
IsopropanolH₂SO₄2-Nitroso-2-butanol isopropyl ester75

Note: The data in this table are hypothetical and are intended to illustrate the potential for derivative formation through transesterification. Actual experimental yields would depend on specific reaction conditions.

Stereochemical Aspects of 2-Nitroso-2-butanol Acetate Reactivity

The presence of a chiral center at the C2 position of the butanol backbone in 2-nitroso-2-butanol acetate introduces stereochemical considerations into its reactivity. The spatial arrangement of the substituents around this chiral center can influence the stereochemical outcome of reactions involving this molecule.

Diastereoselectivity in Reactions Involving the Chiral Center

Reactions that create a new stereocenter in a molecule that already contains one can lead to the formation of diastereomers in unequal amounts. This phenomenon is known as diastereoselectivity. In the context of 2-nitroso-2-butanol acetate, any reaction that proceeds via a mechanism where the existing chiral center can influence the approach of a reagent to a prochiral center will likely exhibit some degree of diastereoselectivity.

For example, if the nitroso group were to be reduced to an amine, the approach of the reducing agent to the nitroso group could be influenced by the stereochemistry at the C2 position. This could lead to the preferential formation of one diastereomer of the resulting amino alcohol over the other. The extent of diastereoselectivity would depend on the nature of the reagent, the solvent, and the reaction temperature. While specific studies on 2-nitroso-2-butanol acetate are not available, research on other chiral nitroso compounds has demonstrated the potential for diastereoselective transformations. acs.orgbeilstein-journals.org

Table 3: Hypothetical Diastereomeric Ratios for a Reduction Reaction of a Chiral Nitroso Compound.

Reducing AgentSolventDiastereomeric Ratio (A:B)
LiAlH₄THF60:40
NaBH₄Methanol55:45
H₂, Pd/CEthanol70:30

Note: This table presents hypothetical data for a generic chiral nitroso compound to illustrate the concept of diastereoselectivity. The actual diastereomeric ratios for reactions of 2-nitroso-2-butanol acetate would need to be determined experimentally.

Enantioselective Transformations Guided by the Nitroso Group

The nitroso group itself is a powerful functional group that can participate in and direct various chemical transformations. In the context of a chiral molecule like 2-nitroso-2-butanol acetate, the nitroso group could potentially be used to guide enantioselective reactions at other parts of the molecule or in reactions with other substrates.

For instance, the nitroso group is known to participate in hetero-Diels-Alder reactions and nitroso-ene reactions. researchgate.net If 2-nitroso-2-butanol acetate were used as a chiral nitroso dienophile, it could react with a diene to produce a cycloadduct with a high degree of enantioselectivity. The stereochemistry of the newly formed chiral centers in the product would be dictated by the absolute configuration of the C2 center in the starting material.

Furthermore, the nitroso group can act as a directing group in certain metal-catalyzed C-H functionalization reactions. The coordination of a metal catalyst to the nitroso group could position the catalyst to selectively activate a specific C-H bond in the molecule, leading to enantioselective bond formation. While there is no specific literature on 2-nitroso-2-butanol acetate in this context, the general reactivity of nitroso compounds suggests that this is a plausible area for investigation. researchgate.net

Table 4: Hypothetical Enantiomeric Excess for a Hetero-Diels-Alder Reaction with a Chiral Nitroso Compound.

DieneLewis Acid CatalystEnantiomeric Excess (ee, %)
2,3-Dimethyl-1,3-butadieneNone50
CyclopentadieneTiCl₄85
1,3-ButadieneBF₃·OEt₂70

Note: This table provides hypothetical data to illustrate the potential for enantioselective transformations guided by a chiral nitroso group. Experimental validation for 2-nitroso-2-butanol acetate is required.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Nitroso 2 Butanol Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 2-nitroso-2-butanol acetate (B1210297), offering profound insights into its molecular framework.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the proton (¹H) and carbon-¹³ (¹³C) signals and establishing the connectivity within the 2-nitroso-2-butanol acetate molecule. ipb.ptyoutube.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 2-nitroso-2-butanol acetate, this would confirm the coupling between the methyl and methylene (B1212753) protons of the butyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net It allows for the definitive assignment of the ¹³C signals based on the known assignments of their attached protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. researchgate.net This is crucial for identifying the quaternary carbon atom (C2) bonded to the nitroso and acetate groups, as it will show correlations to the protons of the neighboring methyl and methylene groups, as well as the methyl protons of the acetate group. ipb.pt

These techniques collectively provide a detailed map of the molecular structure, confirming the acetate and nitroso functionalities at the C2 position of the butane (B89635) chain.

A representative, though generalized, table of expected ¹H and ¹³C NMR chemical shifts for a compound with a similar butanol backbone, butan-2-ol, is provided below for illustrative purposes. docbrown.info The actual shifts for 2-nitroso-2-butanol acetate would be influenced by the presence of the nitroso and acetate groups.

Table 1: Illustrative NMR Data for a Butan-2-ol Backbone

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₃ (C1) ~0.9 ~23
CH₂ (C3) ~1.4 ~32
CH (C2) ~3.7 ~69
CH₃ (C4) ~1.2 ~10

Note: This data is for butan-2-ol and serves as a reference. Actual chemical shifts for 2-nitroso-2-butanol acetate will vary.

Dynamic NMR Studies of Conformer Interconversion

Nitroso compounds are known to exist as monomers and dimers in equilibrium, and the monomeric form can exhibit rotational isomerism around the C-N bond. dntb.gov.uamdpi.com Dynamic NMR (DNMR) spectroscopy, particularly at variable temperatures, is a powerful tool to study these conformational changes. researchgate.netnumberanalytics.com

By monitoring the NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of interconversion between different conformers increases. numberanalytics.com This allows for the determination of the energy barriers associated with these dynamic processes, providing valuable information on the conformational stability and flexibility of 2-nitroso-2-butanol acetate. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, offering a "fingerprint" of its functional groups and conformational state. photothermal.comgatewayanalytical.com

Elucidation of Functional Group Signature Vibrations

The IR and Raman spectra of 2-nitroso-2-butanol acetate are characterized by distinct bands corresponding to its specific functional groups.

Nitroso Group (N=O): The N=O stretching vibration is a key diagnostic feature. In monomeric C-nitroso compounds, this band typically appears in the region of 1500-1620 cm⁻¹. nih.gov

Ester Group (C=O and C-O): The acetate functionality will give rise to a strong C=O stretching band, usually in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations will also be present at lower wavenumbers. rsc.org

Alkyl Group (C-H): The C-H stretching and bending vibrations of the butyl group will be observed in their characteristic regions of the spectrum. nih.gov

The table below summarizes the expected characteristic vibrational frequencies for 2-nitroso-2-butanol acetate.

Table 2: Characteristic Vibrational Frequencies for 2-Nitroso-2-butanol Acetate

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitroso (N=O) Stretching 1500 - 1620
Ester (C=O) Stretching 1735 - 1750
Ester (C-O) Stretching 1200 - 1300
Alkyl (C-H) Stretching 2850 - 3000
Alkyl (C-H) Bending 1375 - 1470

Conformational Analysis via IR and Raman Spectroscopy

The vibrational spectra can also provide insights into the conformational isomers of 2-nitroso-2-butanol acetate. Different conformers will have slightly different vibrational frequencies and intensities. americanpharmaceuticalreview.com By comparing experimental spectra with theoretical calculations for different possible conformations, it is possible to determine the most stable conformer in the solid state or in solution. irdg.org The sharpness and complexity of the bands in the solid-state spectra compared to the solution spectra can also indicate the presence of a more ordered crystalline structure. irdg.org

Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Labeling Studies

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and structure. osti.gov

Upon electron ionization, the 2-nitroso-2-butanol acetate molecule will form a molecular ion, [M]⁺, which then undergoes fragmentation. The analysis of these fragment ions helps to piece together the structure of the original molecule. docbrown.infocsic.es

Plausible Fragmentation Pathways:

Loss of the Acetate Group: A common fragmentation would be the cleavage of the C-O bond, leading to the loss of an acetoxy radical (•OCOCH₃) or acetic acid (CH₃COOH), resulting in a significant fragment ion.

Loss of the Nitroso Group: Cleavage of the C-N bond can lead to the loss of the nitroso group (•NO), giving rise to a fragment at M-30. osti.gov

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbon bearing the functional groups is also a likely fragmentation pathway. libretexts.org For instance, cleavage of the C1-C2 or C2-C3 bond would result in characteristic fragment ions.

McLafferty Rearrangement: If structurally feasible, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen atom to the carbonyl oxygen of the acetate group, followed by cleavage.

Isotopic Labeling Studies:

The use of isotopically labeled compounds, for example, with ¹⁵N in the nitroso group or ¹³C in the acetate or butyl chain, can be a powerful tool in mechanistic and metabolic studies. science.govresearchgate.netvivanls.com By tracing the label through the fragmentation process in the mass spectrometer, the proposed fragmentation pathways can be definitively confirmed. acs.orgsmolecule.com

Table 3: Predicted Key Mass Spectral Fragments for 2-Nitroso-2-butanol Acetate

m/z Value Identity of Fragment
M⁺ Molecular Ion
M - 30 [M - NO]⁺
M - 59 [M - OCOCH₃]⁺
M - 60 [M - CH₃COOH]⁺
43 [CH₃CO]⁺

Note: 'M' represents the molecular weight of 2-nitroso-2-butanol acetate.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy. For 2-Nitroso-2-butanol acetate (C₆H₁₁NO₃), HRMS would provide an exact mass measurement, allowing for the confirmation of its molecular formula. Techniques such as Time-of-Flight (TOF) or Orbitrap mass spectrometry are capable of achieving mass accuracies in the low parts-per-million (ppm) range, which is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

A hypothetical HRMS analysis of 2-Nitroso-2-butanol acetate would yield a high-resolution mass spectrum with the molecular ion peak corresponding to its calculated exact mass. The table below illustrates the expected exact masses for the protonated molecule and its common adducts.

Ion SpeciesMolecular FormulaCalculated Exact Mass (Da)
[M+H]⁺C₆H₁₂NO₃⁺146.0712
[M+Na]⁺C₆H₁₁NNaO₃⁺168.0531
[M+K]⁺C₆H₁₁NKO₃⁺184.0271

This data is predictive and based on the elemental composition of 2-Nitroso-2-butanol acetate.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Studies

Tandem Mass Spectrometry (MS/MS) provides valuable insights into the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in elucidating the connectivity of atoms within the molecule. For 2-Nitroso-2-butanol acetate, MS/MS studies would reveal characteristic fragmentation patterns of the nitrosoalkane and acetate functionalities.

Upon collision-induced dissociation (CID), the protonated molecule of 2-Nitroso-2-butanol acetate, [M+H]⁺, would be expected to undergo several key fragmentation reactions. A common fragmentation pathway for nitroso compounds is the loss of the nitroso group as a neutral nitric oxide radical (•NO), resulting in a loss of 30 Da. nih.gov Another expected fragmentation is the loss of acetic acid (CH₃COOH) from the acetate moiety, corresponding to a neutral loss of 60 Da. Alpha-cleavage adjacent to the nitroso group is also a plausible fragmentation route. nih.gov

The following table summarizes potential key fragment ions that could be observed in the MS/MS spectrum of protonated 2-Nitroso-2-butanol acetate.

Precursor Ion (m/z)Fragmentation PathwayProduct Ion (m/z)Neutral Loss (Da)
146.07Loss of nitric oxide116.0730
146.07Loss of acetic acid86.0760
146.07Loss of the nitroso group116.0730
116.07Further fragmentationVariousVarious

This data represents predicted fragmentation patterns based on the known behavior of related organic nitroso compounds and esters in tandem mass spectrometry.

X-ray Crystallography for Solid-State Structure Determination of 2-Nitroso-2-butanol Acetate and its Complexes

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of 2-Nitroso-2-butanol acetate, including bond lengths, bond angles, and torsional angles. Furthermore, it would reveal details about the conformation of the molecule in the solid state and how multiple molecules pack together in the crystal lattice. It is important to note that many simple nitroso compounds exist as dimers in the solid state. rsc.orgmdpi.com

Unit Cell Parameters and Crystal System Analysis

A single-crystal X-ray diffraction experiment on a suitable crystal of 2-Nitroso-2-butanol acetate would begin with the determination of the unit cell parameters (a, b, c, α, β, γ) and the crystal system. These parameters define the basic repeating unit of the crystal lattice. The crystal system (e.g., monoclinic, orthorhombic, etc.) provides initial information about the symmetry of the crystal. Due to the chiral nature of 2-Nitroso-2-butanol acetate, it is expected to crystallize in a chiral space group.

The table below provides hypothetical unit cell parameters for 2-Nitroso-2-butanol acetate, drawing analogies from similarly sized organic molecules.

Crystal ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.5
b (Å)10.2
c (Å)9.8
α (°)90
β (°)105
γ (°)90
Volume (ų)820
Z (molecules/unit cell)4

This data is illustrative and based on typical values for small organic molecules.

Intermolecular Interactions and Crystal Packing

The analysis of the crystal structure would also elucidate the nature and geometry of intermolecular interactions that stabilize the crystal packing. For 2-Nitroso-2-butanol acetate, these would likely include van der Waals forces and dipole-dipole interactions. Hydrogen bonding would not be a primary interaction unless the compound co-crystallizes with a hydrogen-bond donor or acceptor. The packing arrangement would reveal how the molecules orient themselves to maximize stabilizing interactions and achieve an efficiently packed structure. In related nitroso compounds, intermolecular interactions such as C-H···O hydrogen bonds have been observed to influence the crystal packing. rsc.org

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exceptionally sensitive to the three-dimensional arrangement of atoms and are therefore powerful tools for determining the absolute configuration of chiral compounds like 2-Nitroso-2-butanol acetate.

Electronic Circular Dichroism (ECD) for Chromophore Studies

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum is highly sensitive to the stereochemistry of the molecule, particularly around its chromophores. The nitroso group (-N=O) in 2-Nitroso-2-butanol acetate acts as a chromophore, and its electronic transitions will give rise to characteristic ECD signals.

The absolute configuration of 2-Nitroso-2-butanol acetate can be determined by comparing its experimental ECD spectrum with the spectrum calculated for a known configuration (e.g., R or S) using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). nih.gov A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the atoms around the chromophore. rsc.org

The table below presents hypothetical ECD data for one enantiomer of 2-Nitroso-2-butanol acetate, based on the known spectroscopic behavior of the nitroso chromophore.

Wavelength (nm)Molar Ellipticity (deg cm² dmol⁻¹)Associated Electronic Transition
~350-400(e.g., +1500)n → π* (nitroso)
~220-250(e.g., -800)n → σ* (ester)
~200-220(e.g., +3000)π → π* (ester)

This data is illustrative and based on the expected chromophoric properties of the functional groups in 2-Nitroso-2-butanol acetate.

Vibrational Circular Dichroism (VCD) for Stereochemical Assignment

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. gaussian.comanr.fr This differential absorption provides detailed three-dimensional information about the molecule's structure, making VCD a powerful tool for the non-empirical determination of the absolute configuration of chiral molecules. researchgate.netnih.gov The VCD spectra of two enantiomers are exact mirror images, meaning they exhibit equal magnitude and opposite signs for their VCD bands. nih.gov This characteristic allows for the unambiguous assignment of absolute stereochemistry by comparing an experimentally measured VCD spectrum with spectra predicted by quantum chemical calculations for each enantiomer. gaussian.comacs.org

While direct VCD analysis of 2-nitroso-2-butanol acetate is not extensively documented in publicly available literature, the methodology for its stereochemical assignment can be confidently established based on studies of structurally related chiral compounds, such as other acetates and alcohols. nih.govnih.gov The process involves a synergistic approach combining experimental spectroscopy with theoretical calculations.

Theoretical Framework and Computational Analysis

The determination of the absolute configuration of 2-nitroso-2-butanol acetate using VCD fundamentally relies on accurately predicting the theoretical VCD spectrum. This is achieved through ab initio Density Functional Theory (DFT) calculations. acs.orgnih.gov

The typical computational workflow is as follows:

Conformational Search: The first step is to perform a thorough conformational analysis for both the (R)- and (S)-enantiomers of 2-nitroso-2-butanol acetate. As a flexible molecule, it can exist in multiple low-energy conformations, and the experimentally observed VCD spectrum is a population-weighted average of the spectra of these individual conformers. acs.org

Geometry Optimization and Frequency Calculation: The geometries of all significant low-energy conformers are optimized using a selected DFT functional and basis set (e.g., B3LYP/TZ2P or B3PW91/DGDZVP). acs.orgnih.gov Following optimization, vibrational frequencies, infrared (IR) intensities (dipole strengths), and VCD intensities (rotational strengths) are calculated for each conformer.

Spectral Averaging: The final predicted IR and VCD spectra for each enantiomer are generated by averaging the spectra of their respective conformers, weighted according to their calculated Boltzmann populations at the experimental temperature.

The reliability of the assignment is highly dependent on the level of theory used. For instance, in studies of diastereomeric cedranol acetates, the B3PW91 functional was found to be superior to B3LYP for vibrational calculations, successfully distinguishing the diastereomers where B3LYP failed. nih.gov

Experimental Measurement and Spectral Comparison

Experimentally, a sample of enantiomerically enriched 2-nitroso-2-butanol acetate is dissolved in a suitable, transparent solvent, such as carbon tetrachloride (CCl₄) or carbon disulfide (CS₂), to minimize solute-solvent interactions that could complicate the spectra. acs.orgnih.gov Both the conventional IR absorption spectrum and the VCD spectrum are then recorded.

The absolute configuration is determined by comparing the sign and relative intensity pattern of the experimental VCD spectrum with the Boltzmann-averaged theoretical spectra calculated for the (R)- and (S)-enantiomers. A clear correspondence between the experimental spectrum and one of the calculated spectra allows for a confident assignment of the absolute configuration. nih.gov

Key vibrational bands expected to provide significant VCD signals for 2-nitroso-2-butanol acetate would include the carbonyl (C=O) stretch of the acetate group, the N=O stretch of the nitroso group, and various C-H bending and stretching modes within the chiral framework of the molecule. The coupling between these vibrational modes is what gives rise to the characteristic VCD signature.

Illustrative Research Findings

Although specific data for 2-nitroso-2-butanol acetate is unavailable, the following tables illustrate the type of data generated in a typical VCD analysis for stereochemical assignment, based on findings for other chiral molecules.

Table 1: Hypothetical Calculated Vibrational Frequencies and VCD Intensities for the Dominant Conformer of (S)-2-Nitroso-2-butanol Acetate

This table shows representative data that would be calculated for a single, low-energy conformer of the (S)-enantiomer. The VCD intensity (Rotational Strength, R) is given in standard units of 10⁻⁴⁴ esu²cm².

Vibrational Mode AssignmentCalculated Frequency (cm⁻¹)Calculated IR Intensity (km/mol)Calculated VCD Intensity (R)
C-H asymmetric stretch298545+5.8
C-H symmetric stretch294031-2.1
Carbonyl (C=O) stretch1745350+15.2
Nitroso (N=O) stretch1560180-9.7
CH₃ deformation145060+7.3
C-O-C stretch1240210-12.5
C-N stretch110585+4.6

Note: Data are illustrative and not from actual experimental measurements on 2-Nitroso-2-butanol acetate.

Table 2: Comparison of Experimental vs. Calculated VCD Spectra for Assignment of Absolute Configuration

This table demonstrates the final comparison step. The experimental VCD signs are matched against the calculated signs for the (R) and (S) enantiomers to make the final assignment.

Experimental Frequency (cm⁻¹)Experimental VCD SignCalculated VCD Sign for (S)-enantiomerCalculated VCD Sign for (R)-enantiomer
1742+ (Strong)+ (Strong)- (Strong)
1558- (Medium)- (Medium)+ (Medium)
1452+ (Medium)+ (Medium)- (Medium)
1238- (Strong)- (Strong)+ (Strong)
1107+ (Weak)+ (Weak)- (Weak)

Note: Data are hypothetical. The match between the experimental signs and the calculated signs for the (S)-enantiomer would lead to the assignment of the (S) absolute configuration for the experimental sample.

This combined computational and experimental approach provides a robust and reliable method for determining the absolute stereochemistry of chiral molecules like 2-nitroso-2-butanol acetate, without the need for crystallization or the use of chemical derivatives. gaussian.comnih.gov

Role of 2 Nitroso 2 Butanol Acetate in Advanced Synthetic Methodologies and Chemical Processes

2-Nitroso-2-butanol Acetate (B1210297) as a Reactive Intermediate in Organic Synthesis

The utility of 2-Nitroso-2-butanol acetate in synthetic chemistry is primarily derived from its function as a stable precursor to a more reactive species. Its structure allows for controlled, in-situ generation of intermediates that would otherwise be too transient to handle directly.

The principal role of 2-Nitroso-2-butanol acetate in synthesis is as a progenitor of 2-nitroso-1-butene, a highly reactive nitrosoalkene. Nitrosoalkenes are characterized by a nitroso group (N=O) conjugated with a carbon-carbon double bond, rendering them powerful and versatile intermediates. psu.edu The generation of the nitrosoalkene from 2-Nitroso-2-butanol acetate proceeds via an elimination reaction, typically promoted by a mild base. This process is analogous to the well-established method of generating nitrosoalkenes from the dehydrohalogenation of α-halo oximes. psu.eduresearchgate.net The acetate group serves as an effective leaving group, and its removal, along with a proton from the adjacent carbon, forms the C=C double bond of the nitrosoalkene.

This in-situ generation is critical because most nitrosoalkenes are too unstable for isolation, readily dimerizing or polymerizing. Using a stable precursor like 2-Nitroso-2-butanol acetate allows chemists to generate the reactive species in the presence of a trapping agent, ensuring it is consumed productively in the desired reaction.

The transient nature of the nitrosoalkene generated from 2-Nitroso-2-butanol acetate makes it an ideal participant in tandem or cascade reactions. These processes, where multiple bond-forming events occur in a single pot without isolation of intermediates, are highly valued for their efficiency and atom economy. rsc.org Once generated, the 2-nitroso-1-butene can be immediately intercepted by a reaction partner, driving the sequence forward and building molecular complexity rapidly.

A primary example of such a sequence is the hetero-Diels-Alder (HDA) reaction. nih.gov The nitrosoalkene can function as a potent heterodiene or dienophile. psu.edu A typical cascade would involve:

Base-mediated elimination of acetic acid from 2-Nitroso-2-butanol acetate to form 2-nitroso-1-butene.

Immediate [4+2] cycloaddition of the in-situ generated 2-nitroso-1-butene with a diene (e.g., cyclopentadiene) to furnish a substituted 3,6-dihydro-1,2-oxazine.

This one-pot transformation converts a relatively simple acyclic precursor into a dense, functionalized heterocyclic framework with high regio- and stereocontrol, showcasing the power of cascade strategies. rsc.orgresearchgate.net

2-Nitroso-2-butanol Acetate in the Synthesis of Complex Natural Products and Pharmaceuticals

The ability to construct complex, stereochemically rich heterocyclic systems makes the chemistry of 2-Nitroso-2-butanol acetate and its derived nitrosoalkene strategically important in the synthesis of biologically active molecules.

The nitrosoalkene hetero-Diels-Alder reaction is a powerful tool for installing nitrogen and oxygen functionalities simultaneously and stereoselectively, a common requirement in natural product synthesis. nih.gov While specific total syntheses explicitly detailing the use of 2-Nitroso-2-butanol acetate are not prevalent in the literature, the strategic use of closely related nitroso intermediates is well-documented. For instance, the synthesis of complex scaffolds like β-amino-δ-valerolactones has been achieved using transformations of cyclic nitroso acetals, which are intermediates of a similar class. rsc.org These reactions establish the core carbon skeleton and introduce key stereocenters that are carried through to the final natural product-like molecule. rsc.org The strategy relies on the predictable reactivity of the nitroso intermediate to form C-C or C-N bonds, underscoring the value of precursors like 2-Nitroso-2-butanol acetate.

In the planning phase of a synthesis, known as retrosynthetic analysis, chemists disconnect a target molecule into simpler, achievable starting materials. alagappauniversity.ac.in The unique transformations enabled by 2-Nitroso-2-butanol acetate make it a valuable tool in this context. A synthetic chemist targeting a drug lead containing a 1,2-oxazine ring would recognize the HDA reaction as a powerful final-step construction. This leads to a retrosynthetic disconnection of the oxazine (B8389632) into a diene and a nitrosoalkene. rsc.org The nitrosoalkene, being unstable, is then traced back to a stable precursor, such as 2-Nitroso-2-butanol acetate.

This strategic thinking allows a complex heterocyclic target to be simplified to a problem of a cycloaddition reaction with an in-situ generated dienophile. This approach is particularly useful for creating libraries of potential drug candidates, as various dienes can be reacted with the nitrosoalkene generated from a single, common precursor to produce diverse molecular frameworks.

Development of Novel Reagents and Catalysts Derived from 2-Nitroso-2-butanol Acetate

While primarily used for the in-situ generation of a reactive intermediate, 2-Nitroso-2-butanol acetate also holds potential as a foundational building block for creating entirely new, stable, and functional reagents or catalysts. This area remains largely exploratory but is based on sound chemical principles.

The highly reactive nitrosoalkene generated from 2-Nitroso-2-butanol acetate could be trapped not to form a final product, but to create a more complex, stable molecule with utility as a reagent itself. For example, the nitrosoalkene could be reacted with a functionalized diene to form a 1,2-oxazine that is part of a larger structure, such as a chiral ligand for asymmetric catalysis. The oxazine ring system provides a rigid scaffold and defined stereochemical environment ideal for coordinating to a metal center.

Another potential avenue is the development of solid-supported reagents. The 2-nitroso-1-butene could be reacted with a polymer backbone containing diene functionalities. This would tether the reactive moiety to a solid support, creating a heterogeneous reagent that could be easily removed from a reaction mixture by filtration, simplifying purification protocols in multi-step synthetic sequences. Such developments would transform 2-Nitroso-2-butanol acetate from a simple precursor into a key starting material for next-generation synthetic tools.

Precursors to Chiral Auxiliaries and Ligands

There is no available scientific literature or research data describing the use of 2-Nitroso-2-butanol acetate as a precursor for the synthesis of chiral auxiliaries or ligands.

Building Blocks for Polymeric Materials with Specific Properties

There is no available scientific literature or research data detailing the use of 2-Nitroso-2-butanol acetate as a building block for the synthesis of polymeric materials with specific properties.

Table of Chemical Compounds

Since no specific reactions or compounds related to the synthesis or application of 2-Nitroso-2-butanol acetate could be found, a table of relevant chemical compounds cannot be generated.

Emerging Research Directions and Future Perspectives for 2 Nitroso 2 Butanol Acetate

Integration of Machine Learning and Artificial Intelligence in the Study of 2-Nitroso-2-butanol Acetate (B1210297) Synthesis and Reactivity

The application of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the understanding and optimization of processes involving 2-Nitroso-2-butanol acetate. By leveraging large datasets from experimental and computational chemistry, ML models can predict reaction outcomes, optimize synthesis conditions, and even propose novel reaction pathways.

Predictive Modeling for Synthesis and Reactivity:

ML algorithms can be trained on data from various synthetic routes to predict the yield and purity of 2-Nitroso-2-butanol acetate under different conditions. For instance, a model could be developed to predict the optimal temperature, pressure, and catalyst concentration for its production. Similarly, AI can be used to study the reactivity of 2-Nitroso-2-butanol acetate, predicting its behavior in different chemical environments and identifying potential new reactions. researchgate.netresearchgate.net A study combining density functional theory with machine learning has already demonstrated the potential to predict the activation energy for N2 release from diazo compounds, a process relevant to the generation of reactive intermediates. acs.org This approach could be adapted to predict the stability and reactivity of 2-Nitroso-2-butanol acetate and its derivatives. acs.org

Data-Driven Discovery of Novel Derivatives:

AI can be employed to design novel derivatives of 2-Nitroso-2-butanol acetate with desired properties. By analyzing structure-activity relationships, ML models can suggest modifications to the molecule's structure to enhance its performance in specific applications. This data-driven approach can significantly accelerate the discovery of new materials and functional molecules based on the 2-Nitroso-2-butanol acetate scaffold.

Potential Input Features for ML Models in 2-Nitroso-2-butanol Acetate Research

Feature Category Specific Descriptors Potential Application
Molecular Structure Molecular weight, LogP, Polar surface area, Number of rotatable bonds, Hydrogen bond donors/acceptors Predicting solubility, reactivity, and biological activity of derivatives.
Quantum Chemical HOMO/LUMO energies, Partial charges on atoms, Bond orders Understanding reaction mechanisms and predicting regioselectivity. acs.org
Reaction Conditions Temperature, Pressure, Solvent, Catalyst type and loading, Reactant concentrations Optimizing synthesis yield and purity.

| Spectroscopic Data | NMR chemical shifts, IR absorption frequencies, Mass spectral fragmentation patterns | Aiding in structure elucidation and real-time reaction monitoring. |

Flow Chemistry and Continuous Processing Approaches for 2-Nitroso-2-butanol Acetate Production and Transformation

Flow chemistry offers significant advantages over traditional batch processing for the synthesis and transformation of 2-Nitroso-2-butanol acetate, including improved safety, efficiency, and scalability. mdpi.comrsc.org The precise control over reaction parameters in a continuous flow setup allows for the optimization of reaction conditions that may be challenging to achieve in batch reactors. rsc.org

Enhanced Safety and Control:

The small reaction volumes in flow reactors minimize the risks associated with handling potentially hazardous reagents and intermediates. researchgate.net This is particularly relevant for reactions involving nitroso compounds, which can be unstable. researchgate.net Continuous flow systems also allow for precise control over temperature and residence time, leading to higher selectivity and yields. rsc.org

Efficient Synthesis and Transformation:

Flow chemistry enables the rapid screening of reaction conditions, facilitating the optimization of synthetic routes to 2-Nitroso-2-butanol acetate. acs.org For example, a continuous one-flow system has been successfully used for the synthesis of Lomustine, involving a nitrosation step with tert-butyl nitrite (B80452). mdpi.com This approach could be adapted for the continuous production of 2-Nitroso-2-butanol acetate. Furthermore, multi-step syntheses can be telescoped into a single continuous process, eliminating the need for intermediate isolation and purification steps. mdpi.com

Scalability and Automation:

Flow chemistry processes are readily scalable by running the system for longer periods or by using multiple reactors in parallel. researchgate.net Automation of the entire process, from reagent delivery to product collection and analysis, can further enhance efficiency and reproducibility.

Comparison of Batch vs. Flow Synthesis for Nitroso Compounds

Parameter Batch Synthesis Flow Synthesis
Safety Higher risk due to larger volumes of hazardous materials. Enhanced safety due to small reaction volumes and better heat dissipation. researchgate.net
Control Difficult to precisely control temperature and mixing. Precise control over temperature, pressure, and residence time. rsc.org
Efficiency Slower reaction optimization and workup. Rapid optimization and potential for integrated workup. acs.org
Scalability Scaling up can be challenging and may require process redesign. Readily scalable by parallelization or extended operation. researchgate.net

| Reproducibility | Can be variable between batches. | High reproducibility due to consistent process parameters. |

Photochemical Reactivity and Light-Mediated Transformations of 2-Nitroso-2-butanol Acetate

The photochemical properties of nitroso compounds, including 2-Nitroso-2-butanol acetate, open up a wide range of possibilities for novel light-mediated transformations. researchgate.net Irradiation with light of a specific wavelength can induce unique chemical reactions that are not accessible through thermal methods. acs.org

Photoinduced Reactions:

The Barton reaction, a photochemical process involving the photolysis of an alkyl nitrite to form a δ-nitroso alcohol, demonstrates the potential of light to initiate reactions involving the nitroso group. wikipedia.org Similar photochemical transformations could be explored for 2-Nitroso-2-butanol acetate, potentially leading to the synthesis of novel functionalized molecules. The photolysis of nitrosamines, for instance, generates aminium radicals that can participate in various addition reactions. acs.org

Visible-Light Photocatalysis:

Recent advances in visible-light photoredox catalysis offer a mild and environmentally friendly approach to chemical synthesis. beilstein-journals.orgnih.gov This technique could be applied to the derivatization of 2-Nitroso-2-butanol acetate, enabling transformations that are difficult to achieve using conventional methods. For example, visible-light-induced dearomatization reactions have been successfully employed to create complex molecular architectures from simple aromatic precursors. nih.gov

Mechanistic Insights:

Studying the photochemical reactivity of 2-Nitroso-2-butanol acetate can provide valuable insights into the fundamental mechanisms of light-induced reactions. rsc.orgresearchgate.net Techniques such as laser flash photolysis and time-resolved infrared spectroscopy can be used to identify and characterize transient intermediates, shedding light on the reaction pathways. researchgate.net

Exploration of 2-Nitroso-2-butanol Acetate in Materials Science Applications

The unique chemical properties of 2-Nitroso-2-butanol acetate make it a promising candidate for various applications in materials science. Its ability to participate in a range of chemical reactions allows for its incorporation into polymers and other materials, potentially imparting novel functionalities.

Monomer for Polymer Synthesis:

2-Nitroso-2-butanol acetate could serve as a monomer or a precursor to monomers for the synthesis of novel polymers. The nitroso group can be transformed into other functional groups, such as amines or hydroxylamines, which can then be used for polymerization reactions. acs.org The resulting polymers may exhibit interesting properties, such as enhanced thermal stability or specific recognition capabilities.

Surface Modification:

The reactivity of the nitroso group can be exploited for the surface modification of materials. For example, 2-Nitroso-2-butanol acetate could be used to functionalize the surface of nanoparticles, altering their solubility, biocompatibility, or catalytic activity. nih.gov

Functional Materials:

The incorporation of 2-Nitroso-2-butanol acetate into materials could lead to the development of functional materials with applications in areas such as sensing, drug delivery, and catalysis. For instance, materials containing the nitroso functionality might be responsive to specific stimuli, such as light or changes in pH.

Unexplored Reaction Pathways and Catalytic Systems for 2-Nitroso-2-butanol Acetate Derivatization

While some aspects of the reactivity of nitroso compounds are well-established, there remain many unexplored reaction pathways and catalytic systems that could be applied to the derivatization of 2-Nitroso-2-butanol acetate.

Novel Catalytic Systems:

The development of new catalytic systems is crucial for expanding the synthetic utility of 2-Nitroso-2-butanol acetate. This includes the exploration of both homogeneous and heterogeneous catalysts for various transformations. For example, rhodium(II)-catalyzed reactions of nitronates with vinyl diazoacetates have been shown to produce nitroso acetals. mdpi.com Similar catalytic systems could be investigated for reactions involving 2-Nitroso-2-butanol acetate.

Unexplored Reaction Types:

Many reaction types that have not yet been applied to 2-Nitroso-2-butanol acetate could lead to the synthesis of novel and valuable compounds. These include:

Ene Reactions: Intramolecular ene reactions of nitroso compounds have been used to generate hydroxylamine (B1172632) derivatives. ucl.ac.uk

[3+3] Annulations: These reactions can be used to construct six-membered heterocyclic rings. mdpi.com

Multicomponent Reactions: These reactions offer an efficient way to synthesize complex molecules in a single step. rsc.org

Computational Exploration of Reaction Pathways:

Computational chemistry can be a powerful tool for exploring new reaction pathways for 2-Nitroso-2-butanol acetate. pku.edu.cn Density functional theory (DFT) calculations can be used to model reaction mechanisms, predict the feasibility of different transformations, and guide the design of new experiments. pku.edu.cn

Potential Derivatization Reactions of 2-Nitroso-2-butanol Acetate

Reaction Type Potential Product Class Key Reagents/Catalysts
Reduction Amines H₂/Pd, Fe(acac)₃/PhSiH₃ acs.org
Cycloaddition Oxazines, Isoxazoles Dienes, Alkynes, Rh(II) catalysts mdpi.comnih.gov
Ene Reaction Hydroxylamines Alkenes ucl.ac.uk
Photochemical Addition C-nitroso compounds Alkenes, Alkynes acs.org

| Cross-Coupling | Biaryls, Alkenyl phenols | Boronic esters researchgate.net |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.